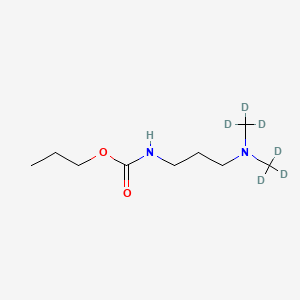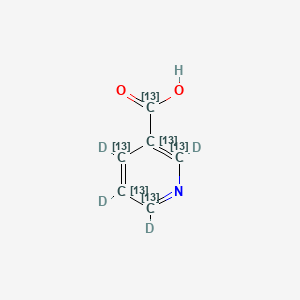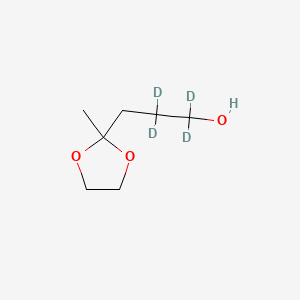
Propamocarb-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propamocarb-d6 is a labeled carbamate fungicide used primarily in the agriculture industry. It is a systemic fungicide, meaning it is absorbed and distributed throughout the plant’s tissue, providing protection against soil, root, and leaf diseases caused by oomycetes, particularly Phytophthora and Pythium species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propamocarb-d6 is synthesized by reacting 3-dimethylaminopropylamine with dipropyl carbonate using an enzyme catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity and yield.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving metalaxyl or metalaxyl-M with a solvent, followed by the addition of propamocarb, water, and auxiliary agents. The mixture is then stirred uniformly to ensure a stable product . This method is efficient for large-scale production and ensures the quality and efficacy of the fungicide.
Analyse Des Réactions Chimiques
Types of Reactions
Propamocarb-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Propamocarb-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of carbamate fungicides.
Biology: Research on this compound focuses on its effects on plant pathogens and its role in plant protection.
Industry: This compound is widely used in the agricultural industry to control fungal diseases in crops, ensuring higher yields and better quality produce
Mécanisme D'action
Propamocarb-d6 exerts its effects by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of oomycete fungi. This inhibition disrupts the growth and reproduction of the fungi, effectively controlling the spread of diseases . The molecular targets include enzymes involved in lipid metabolism, and the pathways affected are those related to cell membrane synthesis and maintenance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metalaxyl: Another systemic fungicide used to control oomycete fungi. It has a similar mode of action but differs in its chemical structure and specific applications.
Propamocarb Hydrochloride: A closely related compound with similar fungicidal properties but different solubility and stability characteristics
Uniqueness
Propamocarb-d6 is unique due to its labeled nature, which allows for precise tracking and study in research applications. Its systemic action and effectiveness against a broad range of oomycete fungi make it a valuable tool in both agricultural and scientific research.
Propriétés
IUPAC Name |
propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)







![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
